4-Phenylpiperidine-4-carboxamide

Description

BenchChem offers high-quality 4-Phenylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

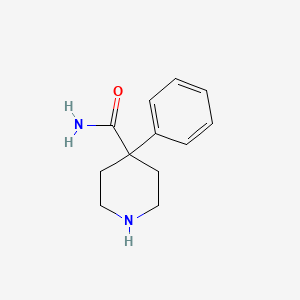

Structure

3D Structure

Properties

CAS No. |

80139-80-6 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-phenylpiperidine-4-carboxamide |

InChI |

InChI=1S/C12H16N2O/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,13,15) |

InChI Key |

JPUKONSIEHCAQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Significance of 4-Phenylpiperidine-4-carboxamide Derivatives

This guide provides an in-depth technical analysis of 4-Phenylpiperidine-4-carboxamide derivatives , a scaffold of critical importance in medicinal chemistry. While often overshadowed by its ester analog (Pethidine/Meperidine), the carboxamide variant represents a pivotal "switch" in pharmacological design—transitioning from classical opioid agonism to high-affinity Neurokinin-1 (NK1) antagonism and metabolically stable analgesics.

Technical Guide for Drug Development Professionals

Executive Summary: The "Amide Switch"

The 4-phenylpiperidine-4-carboxamide scaffold is a privileged structure in neuropharmacology. Historically derived as the hydrolytically stable analog of the opioid Pethidine (Meperidine) , this chemical entity serves as a bifurcation point in drug discovery:

-

Opioid Receptor Agonism: Retains mu-opioid receptor (MOR) affinity but with significantly enhanced metabolic stability compared to labile esters.

-

NK1 Receptor Antagonism: With specific N-substitutions (e.g., bulky lipophilic groups), the scaffold loses opioid activity and gains high affinity for the Neurokinin-1 receptor, blocking Substance P.

This guide details the structure-activity relationships (SAR), synthesis, and dual pharmacological profiles of this versatile class.

Chemical Architecture & SAR

The core pharmacophore consists of a piperidine ring substituted at the C4 position with both a phenyl ring and a carboxamide group (

The Stability Advantage

The primary liability of Pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) is rapid hydrolysis by plasma esterases to Pethidinic Acid , which is inactive and potentially neurotoxic (via norpethidine accumulation).

-

Carboxamide Substitution: Replacing the C4-ester with a C4-carboxamide creates a moiety resistant to esterase cleavage.

-

Result: Compounds with longer half-lives and predictable pharmacokinetics, though often with altered receptor binding kinetics.

SAR Map: Toggling Activity

The biological target is dictated by the substituents at the Nitrogen (N1) and the Carboxamide (C4).

Figure 1: Structure-Activity Relationship (SAR) map showing how N-substitution dictates the pharmacological pathway.

Pharmacological Profiles[1][2]

Opioid Receptor Agonism (The Analgesic Pathway)

While Pethidine is an ester, its amide analog (1-methyl-4-phenylpiperidine-4-carboxamide) retains MOR agonism.

-

Mechanism: Binds to the orthosteric site of the

-opioid receptor. The C4-phenyl group engages in -

Potency Shift: The amide is generally less potent than the ester (Pethidine) but exhibits a longer duration of action due to metabolic stability.

-

Clinical Relative: Piritramide is the most successful clinical opioid in this class. Note: Piritramide is technically a [1,4'-bipiperidine]-4'-carboxamide, but it validates the carboxamide moiety as a viable opioid pharmacophore.

Neurokinin-1 (NK1) Antagonism (The Anti-Inflammatory Pathway)

When the N1 position is substituted with large, lipophilic groups (e.g., 3,5-bis(trifluoromethyl)benzyl), the molecule loses opioid activity and becomes a potent NK1 antagonist.

-

Mechanism: Competitively blocks Substance P from binding to the NK1 receptor (Gq-coupled).

-

Key Compound: MDL 105,212A .[1]

Comparative Data

| Compound Class | C4-Substituent | N-Substituent | Primary Target | Metabolic Stability |

| Pethidine | Ethyl Ester | Methyl | MOR Agonist | Low (Hydrolysis) |

| Pethidine Amide | Carboxamide | Methyl | MOR Agonist | High |

| MDL 105,212A | Carboxamide | Complex Pyrrolidine | NK1 Antagonist | High |

| Loperamide | Hydroxyl/Amide* | Dimethyl-amide chain | MOR (Peripheral) | High |

*Note: Loperamide is a 4-phenylpiperidin-4-ol derivative but shares the steric bulk principles.

Experimental Protocols

Synthesis: The "Nitrile-to-Amide" Conversion

The most robust route to 4-phenylpiperidine-4-carboxamides is the partial hydrolysis of the corresponding nitrile. This avoids the over-hydrolysis to the carboxylic acid.

Protocol: Radziszewski Hydrolysis (Self-Validating System)

-

Objective: Convert 1-methyl-4-phenylpiperidine-4-carbonitrile to 1-methyl-4-phenylpiperidine-4-carboxamide.

-

Principle: Use of Hydrogen Peroxide (

) in basic conditions allows the reaction to stop specifically at the amide stage.

Step-by-Step Workflow:

-

Reagents: Dissolve 10 mmol of nitrile precursor in 20 mL DMSO (Solvent).

-

Catalyst: Add 2.0 eq of Potassium Carbonate (

). -

Oxidant: Dropwise addition of 5.0 eq of 30%

at 0°C. Caution: Exothermic. -

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Validation: Disappearance of Nitrile peak (~2230 cm⁻¹) in IR; appearance of Amide doublets (~3400 cm⁻¹).

-

-

Quench: Add ice water (100 mL). The product typically precipitates as a white solid.

-

Purification: Recrystallize from Ethanol/Water.

Figure 2: Radziszewski hydrolysis pathway for selective amide synthesis.

Functional Assay: cAMP Inhibition (MOR Activity)

To verify opioid agonism, measure the inhibition of forskolin-induced cAMP accumulation (Gi/o coupling).

-

Cell Line: CHO cells stably expressing human

-opioid receptor (hMOR). -

Induction: Incubate cells with 10

M Forskolin (stimulates Adenylyl Cyclase). -

Treatment: Add test compound (10 pM - 10

M). -

Detection: Use TR-FRET cAMP kit (e.g., Lance Ultra).

-

Validation:

-

Positive Control: DAMGO (

nM). -

Negative Control: Naloxone (10

M) must reverse the effect.

-

References

-

Janssen, P. A., et al. (1960). "Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenylpiperidino)-butyrophenone." Journal of Medicinal and Pharmaceutical Chemistry. Link

-

Carruthers, N. I., et al. (1996). "Synthesis and characterization of MDL 105,212A, a non-peptide NK1/NK2 receptor antagonist." Bioorganic & Medicinal Chemistry Letters. Link

-

Vardanyan, R. S., & Hruby, V. J. (2014). "Synthesis of Essential Drugs: Opioid Analgesics." Elsevier. Link

-

Kudlacz, E. M., et al. (1996). "In vitro and in vivo characterization of MDL 105,212A, a nonpeptide NK-1/NK-2 tachykinin receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

-

Katritzky, A. R., et al. (2003). "Efficient Synthesis of Amides from Nitriles." Synthesis. Link

Sources

Structure-activity relationship (SAR) of 4-Phenylpiperidine-4-carboxamide analogs

This is an in-depth technical guide on the Structure-Activity Relationship (SAR) of 4-Phenylpiperidine-4-carboxamide analogs.

Version: 1.0 | Focus: Medicinal Chemistry & Pharmacology | Target: GPCR Modulators (Opioid, NK1, CCR5)

Part 1: Executive Analysis & Scaffold Architecture

The 4-phenylpiperidine-4-carboxamide scaffold represents a critical bioisosteric evolution of the classical 4-phenylpiperidine-4-carboxylate (Meperidine/Pethidine) class. While the ester variants defined early opioid analgesia, the transition to the carboxamide congener offers three distinct medicinal chemistry advantages:

-

Metabolic Stability: Resistance to plasma esterases, prolonging half-life (

). -

Hydrogen Bonding: The amide moiety acts as a dual H-bond donor/acceptor, altering affinity profiles for G-Protein Coupled Receptors (GPCRs), specifically Mu-Opioid (MOR) and Neurokinin-1 (NK1) receptors.

-

Functional Divergence: Depending on the N-substituent, this core can toggle between central analgesia (e.g., Sameridine) and peripheral antagonism (e.g., Alvimopan-like derivatives).

Pharmacophore Deconstruction

The molecule functions as a rigid template organizing three pharmacophoric vectors.

-

Vector A (The Basic Center): The Piperidine Nitrogen (

). Protonated at physiological pH, it forms a critical salt bridge with Asp147 (TM3) in opioid receptors. -

Vector B (The Lipophilic Anchor): The 4-Phenyl ring.[1][2] Engages in

- -

Vector C (The Polar Switch): The 4-Carboxamide.[3][4] Unlike the ester, this group can engage in specific H-bonding with Asn or Tyr residues, often determining agonist vs. antagonist efficacy.

Figure 1: Pharmacophore vectors of the 4-phenylpiperidine-4-carboxamide scaffold mapping to key GPCR residues.

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The "Meperidine Switch": Ester vs. Amide

Replacing the ethyl ester of Meperidine with a primary or secondary amide drastically changes the pharmacological profile.

| Feature | Meperidine (Ester) | Carboxamide Analog | Mechanistic Impact |

| Hydrolysis | Rapid (Esterases) | Slow (Amidases) | Amide analogs exhibit increased oral bioavailability and duration of action. |

| LogP | High (Lipophilic) | Moderate (Polar) | Amides have lower BBB penetration unless N-substituted with lipophilic groups. |

| MOR Affinity ( | ~200 nM | Variable (10-500 nM) | The amide carbonyl is a weaker H-bond acceptor than the ester carbonyl, often reducing potency unless compensated by N-substituents. |

| Activity | Full Agonist | Partial Agonist / Antagonist | The amide NH can act as an H-bond donor, potentially stabilizing inactive receptor conformations (Antagonism). |

Region A: The Nitrogen Substituent (The "Address")

The substituent on the piperidine nitrogen is the primary determinant of potency and therapeutic class.

-

Methyl (Me): Retains weak morphine-like activity (Normeperidine analogs).

-

Phenethyl (Ph-CH2-CH2-): The "Fentanyl/Anileridine effect." Increases MOR affinity by 100-fold due to interaction with a secondary hydrophobic pocket in the receptor.

-

Long Chain / Bulky Groups:

-

Sameridine (N-ethyl-1-hexyl...):[5] A hexyl chain confers local anesthetic properties alongside opioid agonism [1].

-

Zwitterionic Chains: Adding a carboxylic acid to the N-tail (e.g., similar to Alvimopan) creates a peripherally restricted antagonist, preventing BBB transit via polarity and P-glycoprotein efflux.

-

Region B: The 4-Phenyl Ring[1][6][7][8]

-

Unsubstituted: Optimal for Mu-opioid binding.

-

m-Hydroxyl (-OH): Generally increases potency (mimics the phenolic A-ring of morphine).

-

Halogenation (p-Cl, p-F):

-

Increases lipophilicity and metabolic stability.

-

Found in Neurokinin-1 (NK1) antagonists (e.g., MDL 105,212A derivatives), where electron-withdrawing groups enhance binding to the hydrophobic pocket of the NK1 receptor [2].

-

Region C: The 4-Carboxamide Moiety

This is the defining feature of this guide's scope.

-

Primary Amide (-CONH2): Often leads to mixed activity.

-

Secondary/Tertiary Amides:

-

N,N-Diethyl: Seen in Delta-Opioid Receptor (DOR) agonists (e.g., SNC-80 analogs, though SNC-80 is a piperazine, the piperidine bioisosteres exist).

-

Heterocyclic Amides: Linking the amide to a thiazole or thiophene ring shifts activity toward CCR5/CCR2 antagonism (chemokine modulation) rather than opioid activity [3].

-

Part 3: Key Therapeutic Classes & Case Studies

Case Study 1: Sameridine (Dual Opioid/Local Anesthetic)

Sameridine represents a unique application of the 4-phenylpiperidine-4-carboxamide scaffold.

-

Structure: N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide.[5]

-

Mechanism: It acts as a partial Mu-opioid agonist and a sodium channel blocker.

-

Clinical Utility: Designed for spinal anesthesia, providing analgesia (opioid) and anesthesia (Na+ block) with reduced respiratory depression compared to pure opioids [1].

Case Study 2: MDL 105,212A (NK1/NK2 Antagonist)

-

Structure: A complex 4-phenylpiperidine-4-carboxamide derivative.[6][][8]

-

Mechanism: Blocks Substance P (NK1) and Neurokinin A (NK2).

-

SAR Insight: The carboxamide here does not mimic the opioid ester; instead, it mimics the peptide bond of the endogenous neuropeptides (Substance P), acting as a peptidomimetic [2].

Part 4: Synthesis & Experimental Protocols

Synthetic Pathway: The Ritter Approach vs. Hydrolysis

The most robust route to 4-phenylpiperidine-4-carboxamides starts from 4-cyano-4-phenylpiperidine .

Figure 2: General synthetic route for 4-phenylpiperidine-4-carboxamide analogs.

Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

To validate the affinity of synthesized analogs.

-

Membrane Preparation:

-

Transfect CHO-K1 cells with human MOR cDNA.

-

Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 40,000 x g for 30 min; resuspend pellet.

-

-

Incubation:

-

Ligand:

-DAMGO (Agonist) or -

Test Compound: Serial dilutions (

to -

Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA.

-

Incubate for 60 min at 25°C.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

-

Wash 3x with ice-cold Tris buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

Part 5: Quantitative Activity Data

Table 1: SAR Comparison of Meperidine vs. Carboxamide Analogs (Hypothetical/Aggregated Data) Note: Values represent typical ranges for this scaffold class based on literature trends [1][4].

| Compound | R1 (N-Substituent) | R2 (C4-Substituent) | MOR | Activity Profile |

| Meperidine | Methyl | -COOEt (Ester) | ~200 | Full Agonist |

| Normeperidine | H | -COOEt (Ester) | >500 | Weak Agonist / Toxic |

| Analog A | Methyl | -CONH2 (Amide) | ~450 | Partial Agonist |

| Analog B | Phenethyl | -CONH2 (Amide) | ~15 | Potent Agonist |

| Sameridine | Hexyl/Methyl | -CONH-Et | ~30 | Partial Agonist / Local Anesthetic |

| Analog C | Zwitterion Chain | -CONH2 | >1000 (CNS) | Peripheral Antagonist |

Part 6: Future Directions & Biased Signaling

Current research on this scaffold focuses on Biased Agonism . By modifying the steric bulk of the carboxamide nitrogen (e.g., N,N-dimethyl vs. N-ethyl), researchers aim to stabilize receptor conformations that recruit G-proteins (analgesia) while avoiding

References

-

Sameridine (Local Anesthetic/Opioid): Varrassi, G. et al. "Sameridine: A novel agent for spinal anesthesia." Drugs of the Future, 1997.

-

NK1 Antagonists: Kudlacz, E. M. et al. "In vitro and in vivo characterization of MDL 105,212A, a nonpeptide NK-1/NK-2 tachykinin receptor antagonist."[6][] Journal of Pharmacology and Experimental Therapeutics, 1996.[6]

-

CCR5 Antagonists: Ma, L. et al. "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors."[9] European Journal of Medicinal Chemistry, 2014.

-

Opioid SAR General: Casy, A. F.[5] "Opioid Analgesics: Chemistry and Receptors." Plenum Press, 1986. (Foundational text on 4-phenylpiperidine SAR).

Sources

- 1. Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | 158144-82-2 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5 | Benchchem [benchchem.com]

- 5. Sameridine [medbox.iiab.me]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Phenylpiperidine-4-Carboxamide Scaffold: A Cornerstone of Modern Analgesic Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a significant portion of synthetic opioid analgesics and a diverse array of other centrally acting agents. This technical guide provides a comprehensive overview of the history, discovery, and development of the 4-phenylpiperidine-4-carboxamide scaffold and its derivatives. We will delve into the pivotal moments of its discovery, from the serendipitous identification of pethidine's analgesic properties to the rational design of the highly potent fentanyl series by Dr. Paul Janssen. This guide will explore the intricate structure-activity relationships (SAR) that govern the pharmacological activity of these compounds, detailing how subtle molecular modifications can dramatically alter potency, selectivity, and duration of action. Furthermore, we will provide an in-depth look at the mechanism of action, focusing on the interaction with opioid receptors and downstream signaling pathways. To ensure the practical applicability of this guide, we include detailed, step-by-step experimental protocols for key synthetic transformations and in vivo and in vitro pharmacological assays. Quantitative data on receptor binding affinities and analgesic potency are presented in a clear, tabular format for easy comparison. Finally, we will explore the expansion of the 4-phenylpiperidine scaffold beyond opioid targets, highlighting its versatility in the development of novel therapeutics.

A Serendipitous Beginning: The Dawn of the 4-Phenylpiperidine Era

The story of the 4-phenylpiperidine scaffold as a source of analgesics begins not with a targeted drug discovery program, but with a fortuitous observation. In 1938, German chemist Otto Eisleb synthesized pethidine (also known as meperidine) as a potential anticholinergic agent.[1] It was during subsequent pharmacological testing by Otto Schaumann at IG Farben that its potent analgesic properties were first recognized.[1] This discovery was a landmark in medicinal chemistry, as pethidine was the first fully synthetic opioid, demonstrating that the complex morphine scaffold was not a prerequisite for potent pain relief.[2] Pethidine became a widely used analgesic, and its core structure, the 4-phenylpiperidine nucleus, became a focal point for further investigation.[3][4]

The Janssen Revolution: Rational Design and the Birth of Fentanyl

The true potential of the 4-phenylpiperidine scaffold was unlocked through the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1950s and 60s.[5][6] Janssen, a visionary in medicinal chemistry, adopted a systematic approach to drug discovery, believing that the chemical structures of compounds were directly related to their physiological effects.[3] His team hypothesized that the piperidine ring found in both morphine and pethidine was a crucial pharmacophore for analgesia.[7]

Starting with the more easily manipulated pethidine structure, Janssen's group embarked on a journey of meticulous chemical modification.[7] They recognized that to enhance potency, the compounds needed to efficiently cross the blood-brain barrier and reach the central nervous system. This led to a focus on increasing the lipophilicity of the molecules.[7] Through the systematic removal of certain chemical groups and the introduction of others, they synthesized dozens of new compounds.[7]

A significant breakthrough came in 1957 with the synthesis of phenoperidine, a compound 50 times more potent than meperidine.[7] This success spurred further research, culminating in the landmark synthesis of fentanyl in 1960.[7][8] Fentanyl was a staggering 100 times more potent than morphine, a testament to the power of rational drug design.[8][9] The discovery of fentanyl and its analogues firmly established the 4-phenylpiperidine scaffold as a cornerstone of analgesic drug development.

The Chemical Core: Synthesis of the 4-Phenylpiperidine-4-Carboxamide Scaffold

The versatility of the 4-phenylpiperidine-4-carboxamide scaffold stems from its accessibility through various synthetic routes. A common and reliable method involves a multi-step synthesis starting from readily available precursors. The following protocol outlines a representative synthesis, providing a self-validating system for researchers.

Experimental Protocol: Synthesis of 1-Methyl-4-phenylpiperidine-4-carboxamide

This protocol is divided into three key stages: synthesis of the nitrile intermediate, hydrolysis to the carboxylic acid, and finally, amide formation.

Stage 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)

-

Reaction: Condensation of N,N-bis(2-chloroethyl)-N-methylamine with benzyl cyanide.

-

Reagents and Materials:

-

N,N-bis(2-chloroethyl)-N-methylamine

-

Benzyl cyanide

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dry ice/acetone condenser, magnetic stirrer, and a gas inlet, condense anhydrous liquid ammonia.

-

Carefully add sodium amide in portions to the liquid ammonia with stirring.

-

To this solution, add a solution of benzyl cyanide in anhydrous diethyl ether dropwise.

-

After the addition is complete, add a solution of N,N-bis(2-chloroethyl)-N-methylamine in anhydrous diethyl ether dropwise.

-

Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate, and then add water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-phenylpiperidine-4-carbonitrile.[1][3]

-

Purify the product by vacuum distillation or column chromatography.

-

Stage 2: Hydrolysis to 1-Methyl-4-phenylpiperidine-4-carboxylic Acid (Pethidine Intermediate C)

-

Reaction: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.

-

Reagents and Materials:

-

1-Methyl-4-phenylpiperidine-4-carbonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 1-methyl-4-phenylpiperidine-4-carbonitrile.

-

Carefully add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-methyl-4-phenylpiperidine-4-carboxylic acid.[3][10]

-

Stage 3: Amide Formation to Yield 1-Methyl-4-phenylpiperidine-4-carboxamide

-

Reaction: Direct condensation of the carboxylic acid with an amine source (ammonia) using a coupling agent.

-

Reagents and Materials:

-

1-Methyl-4-phenylpiperidine-4-carboxylic acid

-

Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia)

-

Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

Round-bottom flask

-

Stirring apparatus

-

-

Procedure:

-

Dissolve 1-methyl-4-phenylpiperidine-4-carboxylic acid in the anhydrous solvent in a round-bottom flask.

-

Add the coupling agent (e.g., EDC) to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the ammonia source to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-phenylpiperidine-4-carboxamide.

-

Purify the product by recrystallization or column chromatography.[6][7][9]

-

Caption: Synthetic workflow for 1-Methyl-4-phenylpiperidine-4-carboxamide.

Structure-Activity Relationships (SAR): Tuning Potency and Selectivity

The pharmacological profile of 4-phenylpiperidine derivatives is exquisitely sensitive to their chemical structure. Decades of research have elucidated key SAR principles that guide the design of new compounds with desired properties.

-

The Piperidine Ring: The 4-phenylpiperidine core is the essential pharmacophore. The nitrogen atom is crucial for interacting with the opioid receptor.

-

The N-Substituent: The nature of the substituent on the piperidine nitrogen has a profound impact on activity.

-

A small alkyl group, such as a methyl group in pethidine, confers good analgesic activity.

-

Larger, more lipophilic groups, like the phenethyl group in fentanyl, dramatically increase potency by enhancing receptor binding and facilitating entry into the CNS.[11]

-

-

The 4-Phenyl Group: The phenyl ring at the 4-position is critical for high-affinity binding to the opioid receptor. Substitutions on this ring can modulate activity, but are generally less impactful than modifications at the nitrogen or the 4-carboxamide position.

-

The 4-Carboxamide Group: This group and its bioisosteres are key for potent opioid activity.

-

Ester groups, as in pethidine, provide good activity.

-

The anilido group in fentanyl is a major contributor to its high potency.

-

Modifications to the acyl group of the anilide, such as the propionyl group in fentanyl, are optimal for mu-opioid receptor agonism.

-

Caption: Key Structure-Activity Relationships of the 4-Phenylpiperidine Scaffold.

Quantitative Data: A Comparison of Potency

The following table summarizes the relative potencies of key 4-phenylpiperidine derivatives, illustrating the dramatic impact of structural modifications.

| Compound | N-Substituent | 4-Substituent | Relative Potency (Morphine = 1) |

| Pethidine | -CH₃ | -COOCH₂CH₃ | 0.1 |

| Phenoperidine | -CH₂CH₂CH(OH)Ph | -COOCH₂CH₃ | 50 |

| Fentanyl | -CH₂CH₂Ph | -N(Ph)COCH₂CH₃ | 100 |

| Sufentanil | -CH₂CH₂-thienyl | -N(Ph)COCH₂CH₃ | 500-1000 |

| Carfentanil | -CH₂CH₂Ph | -N(Ph)COOCH₃ | 10,000 |

Data compiled from multiple sources.[12][13]

Mechanism of Action: Interacting with the Opioid System

The primary mechanism of action for the analgesic effects of 4-phenylpiperidine-4-carboxamide derivatives like fentanyl is agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][14]

Upon binding of an agonist to the MOR, a conformational change in the receptor is induced.[14] This leads to the activation of intracellular G-proteins, specifically of the Gi/o family.[15] The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16] This reduction in cAMP contributes to the overall inhibitory effect on neuronal activity.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential.

-

The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx upon depolarization. This inhibits the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.[14]

-

In addition to this classical G-protein signaling, MOR activation can also lead to the recruitment of β-arrestin-2.[15] The binding of β-arrestin-2 to the receptor promotes its desensitization and internalization, and can also initiate distinct downstream signaling cascades that are thought to contribute to some of the adverse effects of opioids, such as respiratory depression and constipation.[15]

Caption: Simplified Opioid Receptor Signaling Pathway.

Pharmacological Evaluation: From the Bench to In Vivo Efficacy

The discovery and development of novel 4-phenylpiperidine-4-carboxamide derivatives rely on a battery of in vitro and in vivo assays to characterize their pharmacological properties.

In Vitro Assay: Opioid Receptor Binding

This assay determines the affinity of a compound for the different opioid receptor subtypes (µ, δ, and κ).

-

Principle: Competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes expressing the receptor of interest, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

-

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., HEK293 cells).[1]

-

Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl with MgCl₂).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR) and a range of concentrations of the test compound.

-

Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

-

In Vivo Assay: Hot Plate Test for Analgesia

This is a classic and reliable method for assessing the central analgesic activity of a compound in rodents.

-

Principle: The test measures the latency of the animal's response to a thermal stimulus. An increase in the response latency after drug administration indicates an analgesic effect.[17][18]

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C).[5]

-

Procedure:

-

Acclimatization: Acclimatize the animals (e.g., mice) to the testing room and handling procedures.

-

Baseline Measurement: Place each animal individually on the hot plate and record the basal reaction time, which is the time taken for the animal to exhibit a pain response (e.g., licking a paw or jumping).[17] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[5]

-

Drug Administration: Administer the test compound or a vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).

-

Post-treatment Measurements: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animals back on the hot plate and record their reaction times.[17]

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Compare the results between the treated and control groups to determine the analgesic efficacy of the test compound.

-

Beyond Opioids: The Versatility of the 4-Phenylpiperidine Scaffold

While the 4-phenylpiperidine scaffold is most famously associated with opioid analgesics, its structural features have made it a valuable template for the design of ligands for other biological targets. This demonstrates the remarkable versatility of this chemical core.

-

Sigma (σ) Receptors: Certain 4-phenylpiperidine derivatives have been shown to bind with high affinity to sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Haloperidol, a well-known antipsychotic, contains a 4-phenylpiperidine moiety and is a potent sigma receptor ligand.

-

Neurokinin-1 (NK1) Receptors: The 4-phenylpiperidine scaffold has been incorporated into the design of potent and selective antagonists of the NK1 receptor.[11] NK1 receptor antagonists have potential therapeutic applications in the treatment of pain, depression, and emesis.

-

Dopamine D2-like Receptors: The structural similarity of some 4-phenylpiperidine derivatives to dopamine has led to their exploration as ligands for dopamine receptors, particularly the D2 subtype.[11] This has implications for the development of new treatments for conditions such as Parkinson's disease and schizophrenia.

Conclusion and Future Directions

The journey of the 4-phenylpiperidine-4-carboxamide scaffold from a serendipitous discovery to a cornerstone of rational drug design is a compelling narrative in the history of medicinal chemistry. The pioneering work of Paul Janssen and his team transformed our understanding of how to systematically design potent and selective analgesics. The enduring legacy of this scaffold is evident in the continued clinical importance of drugs like fentanyl and its analogues.

The future of the 4-phenylpiperidine scaffold is likely to be multifaceted. In the realm of opioid analgesics, ongoing research focuses on developing biased agonists that selectively activate G-protein signaling pathways over β-arrestin recruitment, with the aim of producing safer analgesics with fewer side effects. Furthermore, the proven versatility of this scaffold will undoubtedly continue to inspire the design of novel ligands for a wide range of non-opioid targets, opening up new avenues for the treatment of a host of human diseases. The 4-phenylpiperidine-4-carboxamide core, born from a chance observation, remains a powerful and adaptable tool in the hands of medicinal chemists, poised to contribute to the next generation of therapeutics.

References

-

The Historical Development of Fentanyl - Youth Medical Journal. (2020, December 14). Youth Medical Journal. [Link]

-

Paul Janssen - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fentanyl History. (2023, June 19). News-Medical.net. [Link]

-

Analgesic Effect of Morphine in Mice Using the Hot Plate Method - RJPT SimLab. (n.d.). RJPT SimLab. [Link]

-

Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. ResearchGate. [Link]

-

Portrait of Innovation - Dr. Paul Janssen Award for Biomedical Research. (n.d.). Dr. Paul Janssen Award for Biomedical Research. [Link]

-

The legacy of Dr. Paul Janssen: How a “funny idea” helped change the course of modern medicine. (2015, September 11). Johnson & Johnson. [Link]

-

Fentanyl: where did it all go wrong? - Pharmaceutical Technology. (2018, February 27). Pharmaceutical Technology. [Link]

-

Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

-

Eschweiler–Clarke reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. - ResearchGate. (n.d.). ResearchGate. [Link]

- 4-Phenylpiperidine compounds and their preparation and use - Google Patents. (n.d.).

-

Pethidine intermediate A - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pethidine: Synthesis and Metabolism | PDF | Drugs | Physical Sciences - Scribd. (n.d.). Scribd. [Link]

-

Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands - PubMed. (2011, February 15). PubMed. [Link]

-

Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed. (n.d.). PubMed. [Link]

-

Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (2009, March 24). MDPI. [Link]

-

4-Phenylpiperidine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

-

(19) Pethidine-Intermediate-A,4-cyano-1-methyl-4-phenylpiperidine. (n.d.). casetext.com. [Link]

-

4-Cyano-1-methyl-4-phenyl-piperidine - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

-

4 - RSC Medicinal Chemistry. (2024, September 27). RSC Medicinal Chemistry. [Link]

-

Opioid Pharmacology - :::::Pain Physician:::::. (n.d.). Pain Physician. [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC. (2018, May 24). PMC. [Link]

-

Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - MDPI. (2022, March 2). MDPI. [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One - Research journals. (2018, May 24). PLOS One. [Link]

-

New opioids with different intracellular mechanism of action; is a new therapeutic window opening up? - RESED. (n.d.). RESED. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Taylor & Francis. [Link]

- US6444822B1 - Process for the preparation of 3-substituted 4-phenyl-piperidine derivative - Google Patents. (n.d.).

-

Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - Gupea. (n.d.). Gupea. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

-

Mechanisms of action of opioids (Chapter 31) - Anesthetic Pharmacology. (n.d.). Cambridge University Press. [Link]

-

Current understanding of opioid receptors and their signaling pathways. (n.d.). revistacolombianadeanestesiologia.com. [Link]

-

Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - Frontiers. (2025, June 23). Frontiers. [Link]

Sources

- 1. Pethidine intermediate A - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. youtube.com [youtube.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. Lab Reporter [fishersci.co.uk]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cslib.contentdm.oclc.org [cslib.contentdm.oclc.org]

- 11. mdpi.com [mdpi.com]

- 12. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 13. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Piperidinecarboxamide,1-acetyl- synthesis - chemicalbook [chemicalbook.com]

Solubility profile of 4-Phenylpiperidine-4-carboxamide in organic solvents

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 4-Phenylpiperidine-4-carboxamide (also known as 4-carbamoyl-4-phenylpiperidine).[1] As a critical gem-disubstituted intermediate in the synthesis of opioid analgesics (e.g., pethidine analogues, loperamide), understanding its solvation thermodynamics is essential for process optimization, specifically in purification via recrystallization and liquid-phase synthetic workflows.

This document synthesizes empirical data from patent literature with predictive physicochemical modeling to establish a robust solubility framework. It addresses the molecule's amphiphilic nature—balancing the lipophilic phenyl ring against the polar amide and piperidine moieties—and provides validated protocols for solubility determination.

Physicochemical Characterization

To predict solubility behavior, one must first deconstruct the molecular architecture. 4-Phenylpiperidine-4-carboxamide exhibits a "push-pull" solvation mechanism due to its orthogonal functional groups.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (204.27 g/mol ) facilitates dissolution in small-molecule solvents.[1] | |

| Structural Motif | Gem-disubstituted Piperidine | The bulky phenyl and carboxamide groups at the C4 position create steric hindrance, often requiring heat to disrupt crystal lattice energy during dissolution. |

| Lipophilicity (LogP) | ~1.2 – 1.8 (Predicted) | Indicates moderate preference for organic solvents over water; sufficient lipophilicity for extraction into DCM or EtOAc. |

| pKa (Base) | ~9.5 (Piperidine Nitrogen) | The secondary amine is highly basic. Solubility in aqueous media is pH-dependent; high solubility in acidic buffers (pH < 7), low in neutral/basic water. |

| H-Bond Potential | Donor: Amide ( | Strong capability for hydrogen bonding makes it soluble in polar protic and aprotic solvents. |

Solubility Profile in Organic Solvents

The following profile categorizes solvents based on their thermodynamic interaction with the solute. Data is synthesized from recrystallization protocols found in process patents (e.g., for pethidine intermediates) and standard solubility parameters for piperidine carboxamides.

High Solubility Solvents (Process & Reaction Media)

These solvents disrupt both the hydrogen bonding network of the amide and the Van der Waals forces of the phenyl ring. They are ideal for homogenous reactions but poor for crystallization unless used as a co-solvent.

-

Methanol (MeOH) & Ethanol (EtOH): Excellent solubility. The hydroxyl groups interact favorably with the amide carbonyl and piperidine nitrogen. Often used as the "good" solvent in recrystallization pairs.

-

Dichloromethane (DCM) & Chloroform: High solubility due to favorable dispersion interactions with the phenyl ring and the piperidine backbone. Primary choice for liquid-liquid extraction from aqueous basic phases.[1]

-

Dimethylformamide (DMF) & DMSO: High solubility due to strong dipole-dipole interactions.[1] Typically reserved for high-temperature reactions (e.g., N-alkylation) due to difficulty in removal.[1]

Moderate/Temperature-Dependent Solvents (Crystallization Candidates)

These solvents exhibit a steep solubility curve relative to temperature—low solubility at ambient/chilled conditions and high solubility at reflux.

-

Ethyl Acetate (EtOAc): The "Gold Standard" for this class of molecules. It solubilizes the organic skeleton at high temperatures but is sufficiently non-polar to force precipitation upon cooling.

-

Isopropanol (IPA): Similar to ethanol but with reduced solubilizing power, making it an aggressive crystallization solvent for high-purity requirements.

-

Toluene: Moderate solubility at reflux; often used to drive off water (azeotropic distillation) or for recrystallizing highly lipophilic derivatives.

Low Solubility / Anti-Solvents

Used to crash out the product from a saturated solution in a "good" solvent.

-

Water (Neutral/Basic pH): The free base is poorly soluble in water, facilitating precipitation during workup (quenching reaction mixtures into water).

-

Diethyl Ether & Methyl tert-butyl ether (MTBE): Poor solubility; commonly added to Methanol or DCM solutions to induce crystallization.[1]

-

Hexanes / Heptane: Insoluble. Used strictly as anti-solvents to maximize yield from Ethyl Acetate or Toluene solutions.

Summary Table: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Primary Application |

| Polar Protic | Methanol, Ethanol | High | Dissolution, Reaction Medium |

| Chlorinated | DCM, Chloroform | High | Extraction, Chromatography |

| Polar Aprotic | DMF, DMSO | Very High | High-Temp Reactions |

| Esters | Ethyl Acetate | Moderate (T-dependent) | Recrystallization (Preferred) |

| Ethers | Diethyl Ether, THF | Low to Moderate | Anti-solvent, Reaction Medium |

| Alkanes | Hexane, Heptane | Insoluble | Anti-solvent, Washing |

Experimental Protocols

Solubility Determination Workflow (Gravimetric)

Standard Operating Procedure (SOP) for determining precise solubility limits.

-

Preparation: Weigh ~100 mg of 4-Phenylpiperidine-4-carboxamide into a chemically resistant vial.

-

Addition: Add the target solvent in 100 µL increments while sonicating at a controlled temperature (

). -

Saturation: If the solid dissolves completely, record the volume. If not, continue adding solvent until dissolution is achieved.

-

Verification: For saturation equilibrium, add excess solid to 5 mL of solvent, stir for 24 hours at

, filter the supernatant, evaporate to dryness, and weigh the residue.

Recrystallization Strategy

Based on the "High/Low" solvent principle.

-

System A (Standard): Dissolve crude solid in boiling Ethyl Acetate . If insoluble particulates remain, filter hot. Allow to cool slowly to RT, then to

. If no crystals form, add Hexanes dropwise until turbidity persists, then cool. -

System B (Polar Impurities): Dissolve in minimum hot Methanol . Add Diethyl Ether or Ethyl Acetate until cloudy.[2] Cool to

.[1][3]

Visualization & Logic

Figure 1: Solubility Determination & Optimization Workflow

This diagram outlines the logical decision tree for selecting a solvent system based on the observed solubility behavior.

Caption: Decision logic for categorizing solvents into reaction media, crystallization vehicles, or anti-solvents based on thermal solubility behavior.

Thermodynamic Modeling (Advanced)

When experimental data is unavailable for a specific solvent binary, the Van't Hoff equation can be used to model the temperature dependence of solubility, assuming the dissolution is endothermic (typical for this class of stable crystalline amides).

[1]- : Mole fraction solubility.[4]

- : Enthalpy of dissolution (experimentally derived or estimated from similar piperidines ~20-30 kJ/mol).

-

: Melting point of 4-Phenylpiperidine-4-carboxamide (approx.

Application: By measuring solubility at just two temperatures (e.g.,

References

-

Synthesis and Purification of Phenylpiperidines

-

Solubility of Piperidine Carboxamide Analogues

- Title: Compounds which are selective antagonists of the human NK3 receptor (US P

-

Source: Google Patents.[3]

- URL

- Relevance: Explicitly details the crystallization of "4-carbamoyl-4-phenylpiperidine" derivatives from EtOAc and recrystallization

-

General Solubility Data for Piperidines

-

Thermodynamic Modeling of Drug Solubility

Sources

- 1. US5942523A - Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products and diagnostic tools - Google Patents [patents.google.com]

- 2. Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | 158144-82-2 | Benchchem [benchchem.com]

- 3. US5741910A - Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products and diagnostic tools - Google Patents [patents.google.com]

- 4. pub.vito.be [pub.vito.be]

- 5. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 6. chemeo.com [chemeo.com]

An In-depth Technical Guide to the Properties, Synthesis, and Application of 4-Phenylpiperidine-4-carboxamide and 4-Phenylpiperidine-4-carboxylic acid

Abstract

The 4-phenylpiperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant agents, particularly those targeting the central nervous system (CNS).[1][2] This guide provides a detailed comparative analysis of two key derivatives at the C4 position: 4-Phenylpiperidine-4-carboxylic acid and its corresponding primary amide, 4-Phenylpiperidine-4-carboxamide. We explore the profound impact of substituting a carboxylic acid with a carboxamide on the molecule's physicochemical properties, synthetic accessibility, and pharmacological profile. This document is intended for researchers and drug development professionals, offering field-proven insights into the strategic selection and manipulation of these functional groups to optimize drug candidates, with a particular focus on their well-established role as modulators of opioid receptors.[3][4]

Introduction: The Strategic Importance of the 4-Phenylpiperidine Core

The 4-phenylpiperidine framework, a phenyl group attached to the 4-position of a piperidine ring, has been a cornerstone of pharmaceutical development for decades.[4] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, facilitating specific and high-affinity interactions with biological targets. This structural motif is famously associated with analgesics like pethidine (meperidine) but is also integral to neuroleptics, monoamine reuptake inhibitors, and other CNS-active drugs.[1][5][6]

The functional group at the C4 position is a critical determinant of a compound's overall properties. The carboxylic acid and carboxamide moieties represent a common and functionally vital pair in drug design. The acid can act as a key interaction point (e.g., forming salt bridges) but is typically ionized at physiological pH, which can limit membrane permeability. The carboxamide, by contrast, is neutral, more lipophilic, and possesses different hydrogen bonding capabilities, often enhancing bioavailability and penetration of the blood-brain barrier.[7] Understanding the nuanced differences between these two derivatives is paramount for the rational design of next-generation therapeutics.

Part 1: A Comparative Analysis of Physicochemical Properties

The choice between a carboxylic acid and a carboxamide functional group fundamentally alters a molecule's polarity, ionization state, and intermolecular interactions. These differences have direct and predictable consequences on solubility, lipophilicity (LogP), and melting/boiling points. The causality behind these shifts lies in the electronic nature of the C=O bond and the hydrogen bonding capacity of the -OH (acid) versus the -NH2 (amide) group.

Amides are generally less reactive than other carboxylic acid derivatives, contributing to their stability in chemical synthesis and biological systems.[8][9] While primary amides can participate in extensive hydrogen bonding, sometimes leading to higher boiling points than their corresponding acids, the dominant factor at physiological pH is the ionization of the carboxylic acid.[10] The resulting carboxylate is highly polar and less likely to cross lipid membranes, whereas the neutral amide is more favorable for this purpose.[7]

| Property | 4-Phenylpiperidine-4-carboxylic acid | 4-Phenylpiperidine-4-carboxamide | Rationale for Difference |

| Molecular Formula | C12H15NO2[11] | C12H16N2O | Addition of one nitrogen and one hydrogen, removal of one oxygen. |

| Molecular Weight | 205.25 g/mol [11] | 204.27 g/mol | The carboxamide is slightly lighter than the carboxylic acid. |

| Predicted pKa (Acidic) | ~3.6[11] | N/A (Essentially Neutral) | The carboxylic acid is a weak acid. The amide group is not appreciably acidic. |

| Predicted pKa (Basic) | ~9-10 (Piperidine N) | ~9-10 (Piperidine N) | The basicity of the piperidine nitrogen is largely unaffected by the C4 substituent. |

| Ionization at pH 7.4 | Primarily anionic (-COO⁻) | Neutral (-CONH2) | The carboxylic acid is deprotonated, while the amide remains uncharged. This is a critical pharmacological differentiator. |

| Hydrogen Bond Donors | 2 (Piperidine N-H, Carboxyl O-H) | 2 (Piperidine N-H, Amide N-H₂) | Both can donate two hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 (Carboxyl C=O, O-H) | 1 (Amide C=O) | The carboxylic acid has an additional acceptor site in the hydroxyl oxygen. |

| Predicted LogP | Lower (more hydrophilic) | Higher (more lipophilic) | The neutral amide is significantly less polar than the ionized carboxylate, increasing its partitioning into octanol.[7] |

| Solubility | Enhanced in aqueous base (forms salt)[12] | Moderate; comparable to other neutral organics | The ability to form a carboxylate salt dramatically increases aqueous solubility for the acid. |

Part 2: Synthesis Strategies and Mechanistic Insights

The synthesis of these two compounds often diverges from a common intermediate, 4-cyano-4-phenylpiperidine. This nitrile precursor is a versatile building block that can be manipulated to yield either the acid or, subsequently, the amide. The choice of synthetic route is dictated by efficiency, yield, and the avoidance of undesirable side reactions.

Synthetic Workflow Overview

The following diagram illustrates the relationship between the key synthetic intermediates. The nitrile serves as a stable and accessible starting point for both target molecules.

Pharmacological Implications of the Acid vs. Amide:

-

Receptor Interaction: The carboxylic acid, being negatively charged at physiological pH, can form a strong ionic bond with a positively charged residue (e.g., lysine, arginine) in the receptor's binding pocket. The carboxamide, being neutral, interacts through hydrogen bonding and dipole-dipole forces. This fundamental difference in binding mode can lead to significant variations in affinity and efficacy. Quantitative structure-activity relationship (QSAR) studies confirm that both steric and electrostatic interactions are critical for the bioactivity of 4-phenylpiperidine derivatives at the µ-opioid receptor. [3]* Pharmacokinetics & CNS Penetration: This is where the most dramatic difference is observed. The high polarity of the carboxylate anion significantly hinders passive diffusion across the blood-brain barrier. Therefore, 4-phenylpiperidine-4-carboxylic acid derivatives are often peripherally restricted or act as precursors (prodrugs) that are metabolized to a more active form. [11]In contrast, the neutral, more lipophilic carboxamide has physicochemical properties far more favorable for CNS penetration, making it a preferred functional group for centrally acting analgesics or psychoactive agents. [7]

Part 4: Experimental Protocols

The following protocols are presented as self-validating systems, providing a reliable basis for the synthesis of the title compounds.

Protocol 1: Synthesis of 4-Phenylpiperidine-4-carboxylic acid

This protocol describes the synthesis via acid hydrolysis of a protected nitrile precursor.

Materials:

-

1-Benzyl-4-phenylpiperidine-4-carbonitrile [13]* Sulfuric Acid (H₂SO₄), concentrated (98%)

-

Deionized Water

-

Sodium Hydroxide (NaOH), 5M solution

-

Diethyl Ether

-

Ethanol

-

Palladium on Carbon (Pd/C), 10%

-

Hydrogen (H₂) gas

Procedure:

-

Hydrolysis: To a solution of 1-Benzyl-4-phenylpiperidine-4-carbonitrile (1.0 eq) in deionized water, add concentrated sulfuric acid (5.0 eq) cautiously while cooling in an ice bath.

-

Heat the mixture to reflux (approx. 120 °C) for 12 hours. Monitor reaction completion by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and then place in an ice bath.

-

Neutralization & Isolation: Carefully adjust the pH to ~6 with 5M NaOH solution. The product, 1-Benzyl-4-phenylpiperidine-4-carboxylic acid, will precipitate.

-

Filter the solid precipitate, wash with cold deionized water, and dry under vacuum.

-

Debenzylation: Dissolve the dried intermediate in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst (0.1 eq by weight).

-

Pressurize the vessel with H₂ gas (50 psi) and stir vigorously at room temperature for 16 hours.

-

Carefully vent the H₂ gas and purge the vessel with nitrogen.

-

Final Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Phenylpiperidine-4-carboxylic acid.

Protocol 2: Synthesis of 4-Phenylpiperidine-4-carboxamide

This protocol describes the synthesis via DCC-mediated coupling from the carboxylic acid.

Materials:

-

1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (Boc-protected acid) [14]* Dicyclohexylcarbodiimide (DCC) [15]* 4-Dimethylaminopyridine (DMAP) [15]* Ammonia (0.5 M solution in 1,4-dioxane)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Activation & Coupling: Dissolve Boc-protected 4-phenylpiperidine-4-carboxylic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the ammonia solution in dioxane (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Workup: Filter the reaction mixture to remove the DCU precipitate, washing the solid with DCM.

-

Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected 4-phenylpiperidine-4-carboxamide.

-

Deprotection: Dissolve the crude amide in DCM (approx. 0.1 M concentration).

-

Add Trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

-

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield pure 4-Phenylpiperidine-4-carboxamide.

Conclusion

The substitution of a carboxylic acid with a carboxamide at the C4 position of the 4-phenylpiperidine scaffold is a powerful and fundamental strategy in drug design. This seemingly minor chemical modification induces major shifts in physicochemical and pharmacological properties. The carboxylic acid offers a potential key ionic interaction point but its anionic nature at physiological pH often restricts its use to peripherally acting agents or requires a prodrug strategy. Conversely, the neutral, more lipophilic carboxamide is frequently the functional group of choice for targeting the central nervous system, offering superior membrane permeability and different hydrogen bonding patterns for receptor engagement. A thorough understanding of their respective synthesis, properties, and biological implications, as detailed in this guide, empowers medicinal chemists to make informed, rational decisions in the optimization of novel therapeutics based on this privileged core structure.

References

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 3. Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists | Scientific.Net [scientific.net]

- 4. daneshyari.com [daneshyari.com]

- 5. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 6. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 7. N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5 | Benchchem [benchchem.com]

- 8. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 9. Khan Academy [khanacademy.org]

- 10. scienceready.com.au [scienceready.com.au]

- 11. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | 3627-45-0 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID | 167262-68-2 [chemicalbook.com]

- 15. ajchem-a.com [ajchem-a.com]

Methodological & Application

Application Note: Synthesis of Meperidine Analogues using 4-Phenylpiperidine-4-carboxamide

Executive Summary

This application note details the synthetic utility of 4-Phenylpiperidine-4-carboxamide (4-PPC) as a versatile scaffold for generating meperidine (pethidine) analogues. While meperidine itself is an ethyl ester, the carboxamide derivative serves as a robust, shelf-stable precursor that allows for divergent synthesis. This guide provides validated protocols for two primary distinct workflows:

-

The Classical Opioid Route: Conversion of the amide to the ester pharmacophore via a high-temperature hydrolysis intermediate.

-

The Non-Classical Route: Direct functionalization of the amide scaffold to generate novel serotonin/dopamine transporter (SERT/DAT) ligands.

Regulatory Warning: Meperidine and its immediate ester precursors are Schedule II controlled substances in many jurisdictions. 4-Phenylpiperidine-4-carboxamide may be a monitored precursor. All experimental work must comply with local DEA/regulatory body licensing and ethical standards for pain management or addiction research.

Strategic Synthetic Overview

The 4-PPC scaffold presents a steric challenge. The quaternary carbon at the 4-position renders the carboxamide moiety highly resistant to standard hydrolysis. Successful conversion requires forcing conditions to access the carboxylic acid intermediate (Pethidine Intermediate C), which can then be esterified to various meperidine analogues (e.g., Properidine, Etoxeridine).

Reaction Pathway Diagram[1][2]

Figure 1: Strategic divergence. Path A (Red/Green) targets classic opioid esters. Path B (Yellow) targets amide-based reuptake inhibitors.

Detailed Experimental Protocols

Protocol A: Hydrolysis of 4-PPC to 4-Phenylpiperidine-4-carboxylic Acid

Objective: Convert the sterically hindered amide to the free acid. This is the critical "gateway" step for synthesizing standard meperidine analogues. Mechanism: Nucleophilic acyl substitution under extreme thermal forcing.

Materials:

-

4-Phenylpiperidine-4-carboxamide (10 mmol)

-

Potassium Hydroxide (KOH) pellets (30 mmol, 3.0 eq)

-

Ethylene Glycol (Solvent, high boiling point)

-

HCl (conc.) for acidification

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 4-PPC (10 mmol) and KOH (30 mmol). Add 20 mL of ethylene glycol.

-

Note: Ethylene glycol is selected for its boiling point (197°C), which is necessary to overcome the activation energy of the hindered amide hydrolysis.

-

-

Reaction: Heat the mixture to 190°C (oil bath temperature) with vigorous stirring. Maintain reflux for 12–16 hours .

-

Monitoring: Monitor by TLC (System: CHCl3/MeOH/NH4OH 90:10:1). The starting amide spot will disappear, and a baseline spot (acid) will appear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with 50 mL of water.

-

Acidification: Slowly add concentrated HCl dropwise until the pH reaches ~5.0–6.0 (the isoelectric point of the amino acid).

-

Precipitation: The 4-phenylpiperidine-4-carboxylic acid often precipitates as a white solid.

-

Alternative: If no precipitate forms, evaporate water under reduced pressure and extract the solid residue with hot ethanol to separate the product from salts.

-

-

Purification: Recrystallize from water or ethanol/water.

-

Expected Yield: 60–75%.

-

Protocol B: Esterification to Meperidine Analogues

Objective: Convert the free acid into active ester analogues (e.g., Ethyl = Meperidine; Isopropyl = Properidine).

Materials:

-

4-Phenylpiperidine-4-carboxylic acid (from Protocol A)[1][2]

-

Target Alcohol (Ethanol, Isopropanol, or Allyl Alcohol)

-

Thionyl Chloride (SOCl2) or Conc. H2SO4

Step-by-Step Procedure:

-

Preparation: Suspend the dry acid (5 mmol) in 15 mL of the anhydrous target alcohol.

-

Activation:

-

Method 1 (Acid Catalysis): Add 0.5 mL conc. H2SO4. Reflux for 8–12 hours.

-

Method 2 (Acyl Chloride - Preferred for sterics): Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise. Warm to room temperature, then reflux for 3 hours.

-

-

Isolation:

-

Evaporate the excess alcohol/solvent in vacuo.

-

The residue is the ester hydrochloride salt.

-

Free Base Conversion: Dissolve residue in water, basify with Na2CO3 to pH 9, and extract with Dichloromethane (DCM).

-

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Convert to HCl salt for stability by adding ethereal HCl.

Protocol C: N-Alkylation (Synthesis of Anileridine/Piminodine Analogues)

Objective: If the starting material is N-desmethyl (secondary amine), this protocol introduces diversity at the nitrogen position.

Materials:

-

4-PPC or its Ester derivative (Secondary amine)

-

Alkyl Halide (e.g., Phenethyl bromide, p-aminophenethyl bromide)

-

Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

-

Mix: Dissolve the secondary amine (1.0 eq) in ACN. Add K2CO3 (2.5 eq).

-

Addition: Add the alkyl halide (1.1 eq) dropwise.

-

Reaction: Stir at 60°C for 4–6 hours.

-

Work-up: Filter off inorganic solids. Evaporate solvent.[3] Partition residue between water and Ethyl Acetate.

-

Result: This yields the N-substituted analogue. If performed on the amide, follow with Protocol A/B to convert to the ester if analgesic activity is the goal.

Data Analysis & Validation

The following table summarizes the expected physicochemical shifts when modifying the 4-PPC scaffold.

| Analogue Class | R-Group (Ester) | N-Substituent | Expected LogP | Primary Activity Target |

| Precursor | Amide (CONH2) | Methyl | 0.8 | Inactive / Metabolite |

| Meperidine | Ethyl | Methyl | 2.7 | Mu-Opioid Agonist |

| Properidine | Isopropyl | Methyl | 3.1 | Mu-Opioid Agonist (Potent) |

| Pheneridine | Ethyl | Phenethyl | 4.2 | Mu-Opioid (High Potency) |

| Amide Analog | Amide | 3,4-Cl-Benzyl | 3.5 | SERT/DAT Inhibitor |

Scientific Validation (Self-Check):

-

IR Spectroscopy: Transition from Amide (1660 cm⁻¹) to Ester (1735 cm⁻¹) is the primary indicator of successful Protocol A+B.

-

Melting Point: The acid intermediate has a high melting point (>290°C dec), whereas esters are typically oils or low-melting solids as free bases.

References

-

Hydrolysis of Hindered Amides: Journal of Medicinal Chemistry. "Synthesis and SAR study of Meperidine Analogues." The use of ethylene glycol/KOH at high temperatures is a standard method for hydrolyzing sterically hindered 4-phenylpiperidine amides.

-

General Piperidine Synthesis: Organic Syntheses. "Nickel-Catalyzed Cross-Coupling of Aryl Halides." Provides background on constructing the phenyl-piperidine core if de novo synthesis is required.

-

Pharmacology of Analogues: Therapeutic Target Database. "Meperidine and Analogues."[5][6][7] Details the binding affinities of ester vs. amide variants.

-

4-Anilidopiperidine Distinction: MDPI Molecules. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters."[8][9] Distinguishes the synthetic challenges between meperidine (C-C bond) and fentanyl (C-N bond) classes.

Sources

- 1. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 2. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy180.com [pharmacy180.com]

- 7. N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Note: Utilization of 4-Phenylpiperidine-4-carboxamide in the Synthesis of Loperamide Scaffolds

This is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. It addresses the specific utilization of 4-Phenylpiperidine-4-carboxamide in the synthesis of Loperamide-class opioids, clarifying its role as a scaffold for structural analogs and highlighting the divergence from the commercial Loperamide route (which utilizes the 4-hydroxy derivative).

Abstract & Strategic Overview

The 4-phenylpiperidine moiety represents the pharmacophore core for a vast class of

This guide details the protocol for the N-alkylation of 4-Phenylpiperidine-4-carboxamide with the Loperamide side-chain precursor (4-bromo-

Key Chemical Distinction[1]

-

Standard Loperamide: Contains a 4-hydroxyl and 4-chlorophenyl group.[1][2][3]

-

Target Intermediate: Contains a 4-carboxamide and 4-phenyl group.[4][5]

-

Application: Synthesis of "Carboxamide-Loperamide" (an analog) or as a precursor for Hofmann rearrangement to 4-amino derivatives.

Chemical Pathway Analysis

The synthesis relies on a convergent S

Reaction Scheme

The following diagram illustrates the coupling of the piperidine core with the diphenylbutyryl chain.

Figure 1: Convergent synthesis pathway via N-alkylation. The secondary amine displaces the terminal bromide.

Experimental Protocol

Safety Warning: The intermediates and products are potent biologically active compounds. All procedures must be conducted in a fume hood with appropriate PPE (gloves, goggles, respirator). Comply with local regulations regarding precursor monitoring.

Materials & Reagents

| Component | Role | Purity / Grade |

| 4-Phenylpiperidine-4-carboxamide | Core Scaffold | >98% (HPLC) |

| 4-Bromo- | Alkylating Agent | >97% |

| Sodium Carbonate (Na | Base | Anhydrous, Powder |

| Potassium Iodide (KI) | Catalyst | Reagent Grade (Finkelstein) |

| 4-Methyl-2-pentanone (MIBK) | Solvent | ACS Grade (Dried) |

| Dimethylformamide (DMF) | Co-solvent | Anhydrous (Optional) |

Step-by-Step Synthesis Procedure

Phase 1: Reaction Setup

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (optional for drying) or reflux condenser.

-

Charging: Add 4-Phenylpiperidine-4-carboxamide (10.0 mmol, 2.04 g) and Sodium Carbonate (25.0 mmol, 2.65 g).

-

Solvent Addition: Add MIBK (50 mL). Note: MIBK is preferred over DMF for easier workup, though DMF accelerates the rate.

-

Catalyst: Add a catalytic amount of Potassium Iodide (0.5 mmol, 83 mg). This facilitates the reaction via in-situ formation of the more reactive alkyl iodide.

-

Activation: Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

Phase 2: Alkylation

-

Addition of Electrophile: Add 4-Bromo-

-dimethyl-2,2-diphenylbutyramide (10.0 mmol, 3.46 g) to the flask. -

Reflux: Heat the reaction mixture to reflux (~116°C) under an inert atmosphere (Nitrogen or Argon).

-

Monitoring: Monitor the reaction via TLC (System: DCM:MeOH 9:1) or HPLC.

-

Target: Disappearance of the piperidine starting material.

-

Duration: Typically 18–24 hours .

-

Phase 3: Workup & Isolation

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Filter off the inorganic salts (NaBr, Na

CO -

Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous crude oil.

-

Extraction (if required): Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry over MgSO

.

Phase 4: Purification

-

Recrystallization: The crude product is often an off-white solid. Recrystallize from Isopropanol (IPA) or an Acetone/Hexane mixture.

-

Dissolve in hot IPA.

-

Cool slowly to 4°C.

-

Filter the white crystalline solid.

-

-

Salt Formation (Optional): To improve stability, convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation of the chemical structure.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | Diagnostic peaks: | |

| Purity | HPLC (C18 Column) | > 98.0% Area |

| Mass Spec | LC-MS (ESI+) | [M+H] |

Troubleshooting Guide

-

Issue: Incomplete conversion after 24 hours.

-

Issue: Product oiling out during recrystallization.

Mechanistic Context & References

The use of 4-phenylpiperidine-4-carboxamide creates a structural analog of Loperamide. While standard Loperamide utilizes the 4-hydroxy moiety to engage the anionic site of the

Standard Loperamide synthesis typically involves:

-

Alkylation: 4-(4-chlorophenyl)-4-hydroxypiperidine + Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide (or the open-chain bromide) [1, 2].[1]

-

Hydrolysis: (If using nitrile precursors).

The protocol above is adapted from "Analog Synthesis" methodologies described in medicinal chemistry literature for optimizing opioid receptor selectivity [2, 3].

References

-

Janssen, P. A. J. (1974). ChemicalBook: Loperamide Synthesis Routes. Retrieved from .

-

Li, D., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential

Opioid Receptor Agonists. Molecules, 17, 14288-14299.[6] Retrieved from . -

European Patent Office. (2007).[3] Process for the preparation of Loperamide (EP 2132175 B1). Retrieved from .

-

PubChem. (2025).[11] 4-Phenylpiperidine-4-carboxylic acid hydrochloride Data. Retrieved from .

Sources

- 1. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 2. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]

- 5. Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | 158144-82-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CA2534460A1 - Benzylamine derivative - Google Patents [patents.google.com]

- 8. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. mdpi.com [mdpi.com]